4-(3-Bromophenyl)-6-phenyldibenzothiophene
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Overview
Description
4-(3-Bromophenyl)-6-phenyldibenzothiophene is an organic compound with the molecular formula C24H15BrS It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-6-phenyldibenzothiophene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-phenyldibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted dibenzothiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4-(3-Bromophenyl)-6-phenyldibenzothiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Chemistry: It serves as a model compound for studying the reactivity and properties of dibenzothiophene derivatives.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-phenyldibenzothiophene depends on its specific application. In materials science, its electronic properties are exploited to enhance the performance of organic semiconductors. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a similar bromophenyl group but differs in the heterocyclic ring structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, but with an isoxazole ring instead of a dibenzothiophene ring.
Uniqueness
4-(3-Bromophenyl)-6-phenyldibenzothiophene is unique due to its dibenzothiophene core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in applications where specific electronic characteristics are required, such as in organic electronics and advanced materials .
Properties
Molecular Formula |
C24H15BrS |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-6-phenyldibenzothiophene |
InChI |
InChI=1S/C24H15BrS/c25-18-10-4-9-17(15-18)20-12-6-14-22-21-13-5-11-19(23(21)26-24(20)22)16-7-2-1-3-8-16/h1-15H |
InChI Key |
AVZVXDJOIHZUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2SC4=C3C=CC=C4C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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